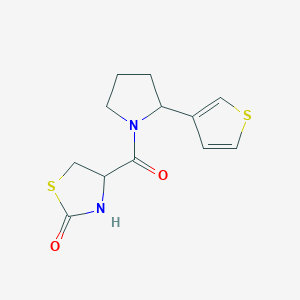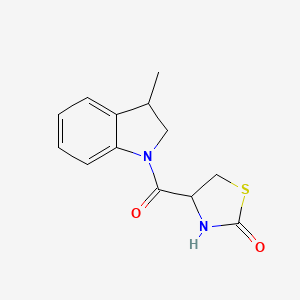
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one, also known as MDL-72974A, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a promising target for the treatment of type 2 diabetes and obesity. MDL-72974A has been extensively studied for its potential as a therapeutic agent and as a tool for investigating the role of PTP1B in insulin signaling.
作用機序
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one works by binding to the catalytic domain of PTP1B and inhibiting its activity. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one enhances insulin signaling and promotes glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. It has also been shown to inhibit cancer cell proliferation and migration, and to enhance the effects of chemotherapy and radiation therapy. 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has minimal toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one is a highly specific inhibitor of PTP1B and has minimal off-target effects. It is commercially available and has been extensively characterized for its biochemical and physiological effects. However, its use in in vitro and in vivo experiments requires careful consideration of the concentration and duration of exposure, as well as the potential for non-specific effects on cellular processes.
将来の方向性
Future research on 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one could focus on its potential as a therapeutic agent for type 2 diabetes, obesity, and cancer. Clinical trials could be conducted to evaluate its safety and efficacy in human subjects. Further studies could also investigate the mechanisms underlying its effects on insulin signaling and cancer cell proliferation, and its potential interactions with other signaling pathways and cellular processes.
合成法
The synthesis of 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one involves the condensation of 3-methylindole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with ethyl chloroformate. The resulting thiazolidinone is then treated with trifluoroacetic acid to remove the ethyl ester and generate the final product. The synthesis has been optimized for high yield and purity, and the compound is commercially available for research purposes.
科学的研究の応用
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been widely used as a research tool to investigate the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has also been used to study the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as cancer cell proliferation and migration.
特性
IUPAC Name |
4-(3-methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-15(11-5-3-2-4-9(8)11)12(16)10-7-18-13(17)14-10/h2-5,8,10H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJARXMXAZXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3CSC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)
![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)

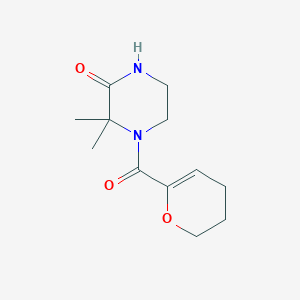
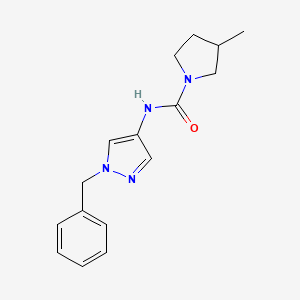
![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)
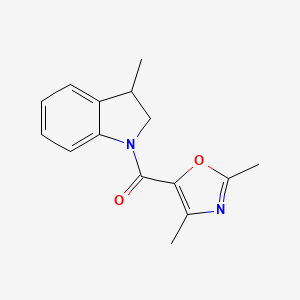
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)

